

Mass Spectrometry of 2-((Difluoromethyl)sulfonyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-((Difluoromethyl)sulfonyl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of **2-((Difluoromethyl)sulfonyl)pyridine**, a compound of interest in medicinal chemistry and drug development. This document outlines the expected fragmentation patterns under electron ionization, detailed experimental protocols for its analysis, and visual representations of key processes to facilitate a deeper understanding.

Compound Profile

2-((Difluoromethyl)sulfonyl)pyridine, also known as Difluoromethyl 2-pyridyl sulfone or Hu Reagent, is an organic compound with significant applications in synthetic chemistry. A summary of its key chemical properties is presented in Table 1.

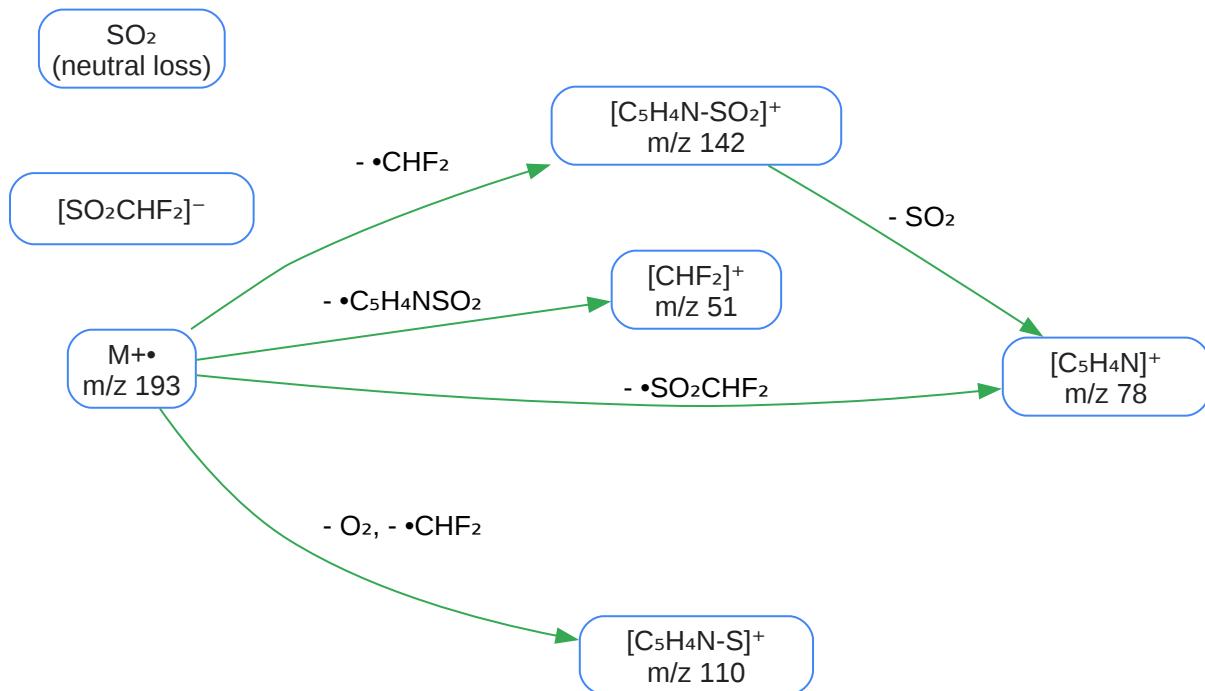
Property	Value
Chemical Formula	C ₆ H ₅ F ₂ NO ₂ S
Molecular Weight	193.17 g/mol [1]
CAS Number	1219454-89-3
Synonyms	Difluoromethyl 2-pyridyl sulfone, Hu Reagent, 2-PySO ₂ CF ₂ H
Physical Form	Solid

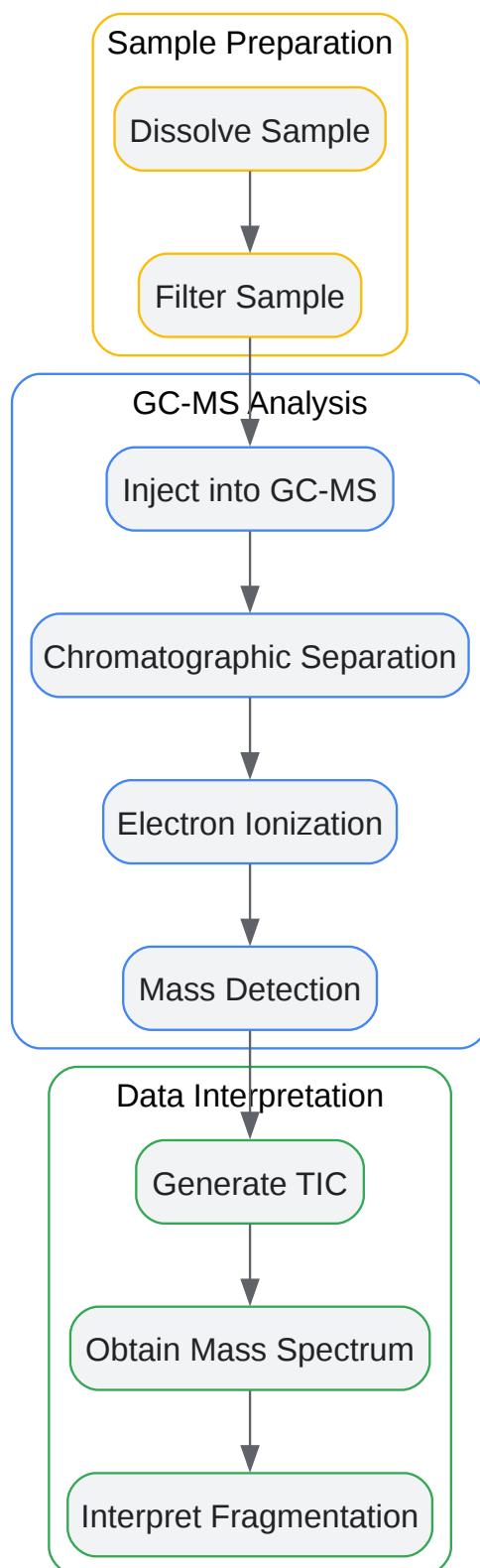
Mass Spectrometry Analysis: Predicted Fragmentation

While a publicly available experimental mass spectrum for **2-((Difluoromethyl)sulfonyl)pyridine** is not readily found, a detailed fragmentation pathway can be predicted based on the principles of electron ionization (EI) mass spectrometry and the known behavior of related chemical structures, such as aromatic sulfones, pyridines, and fluorinated compounds. Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation. [\[2\]](#)

The proposed fragmentation of **2-((Difluoromethyl)sulfonyl)pyridine** is initiated by the removal of an electron to form the molecular ion ($M^{+}\cdot$) at m/z 193. The subsequent fragmentation is expected to proceed through several key pathways involving the cleavage of the C-S and S-N bonds, as well as rearrangements.

A diagram illustrating the predicted electron ionization fragmentation pathway is provided below.





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References

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- To cite this document: BenchChem. [Mass Spectrometry of 2-((Difluoromethyl)sulfonyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b589232#mass-spectrometry-analysis-of-2-difluoromethyl-sulfonyl-pyridine>]

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